2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
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Overview
Description
2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide typically involves multiple steps:
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Formation of the Benzamido Intermediate: : The initial step involves the reaction of 4-(tert-butyl)benzoic acid with an amine to form 4-(tert-butyl)benzamide. This reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
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Introduction of the Phenyl Group: : The benzamido intermediate is then reacted with 4-aminophenylboronic acid under Suzuki coupling conditions. This involves the use of a palladium catalyst and a base such as potassium carbonate in a suitable solvent like toluene or DMF (dimethylformamide).
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Cyclopentyl Substitution: : The resulting compound is then subjected to a substitution reaction with cyclopentylamine to introduce the cyclopentyl group.
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Tetrazole Formation: : Finally, the tetrazole ring is formed by reacting the intermediate with sodium azide and triethyl orthoformate under acidic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions, as well as the use of cheaper and more readily available reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide.
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Reduction: : Reduction reactions can target the amide or tetrazole groups, potentially converting them to amines or other reduced forms.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.
Reduction: Corresponding amines or reduced tetrazole derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its stable tetrazole ring makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of tetrazole-containing molecules with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action in various biological systems.
Medicine
Medically, the compound’s potential as a drug candidate is significant. Tetrazole rings are known to mimic carboxylic acids, which can enhance the bioavailability and metabolic stability of drug molecules. This makes it a promising scaffold for the development of new pharmaceuticals.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-methylamide: Similar structure but with a methylamide group.
Uniqueness
The uniqueness of 2-(4-(4-(tert-butyl)benzamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide lies in its combination of a tetrazole ring with a cyclopentyl group and a tert-butyl-substituted benzamide. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[(4-tert-butylbenzoyl)amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O2/c1-24(2,3)17-10-8-16(9-11-17)22(31)25-19-12-14-20(15-13-19)30-28-21(27-29-30)23(32)26-18-6-4-5-7-18/h8-15,18H,4-7H2,1-3H3,(H,25,31)(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGMEOZDJWNPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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